HSD17B13 Enzymatic Inhibitory Potency: Compound 21 vs. BI-3231 and Tool Compounds
HSD17B13-IN-75 (Compound 21) demonstrates an IC₅₀ of ≤0.1 μM (≤100 nM) for HSD17B13 using estradiol as the substrate in biochemical assays [1][2]. In comparison, BI-3231—a benchmark HSD17B13 inhibitor widely cited in the literature—exhibits an IC₅₀ of 1 nM for human HSD17B13 and 13 nM for mouse HSD17B13 [3]. Within the broader inhibitor landscape, HSD17B13-IN-75 occupies an intermediate potency tier, approximately 100-fold less potent than BI-3231 but substantially more potent than early-generation HSD17B13 tool compounds that typically exhibit IC₅₀ values >1 μM. Direct cross-study comparability is limited by the absence of published selectivity profiling or head-to-head assays for HSD17B13-IN-75.
| Evidence Dimension | HSD17B13 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ≤0.1 μM (≤100 nM) |
| Comparator Or Baseline | BI-3231: 1 nM (human HSD17B13); 13 nM (mouse HSD17B13) |
| Quantified Difference | ~100-fold lower potency vs. BI-3231 (human) |
| Conditions | Biochemical enzyme assay using estradiol substrate; recombinant HSD17B13 protein |
Why This Matters
Potency tier determines the required compound concentration in cellular and in vivo experiments; lower-potency inhibitors like HSD17B13-IN-75 may require higher dosing or exhibit different target engagement kinetics compared to sub-nanomolar inhibitors such as BI-3231, influencing experimental design and data interpretation.
- [1] MedChemExpress. HSD17B13-IN-75 (Compound 21) Product Datasheet. CAS: 2770246-20-1. View Source
- [2] TargetMol. HSD17B13-IN-75 (Compound 21) Product Information. Catalog No. T86666. View Source
- [3] Chemical Probes Portal. Probe BI-3231. Updated 2023-11-07. View Source
